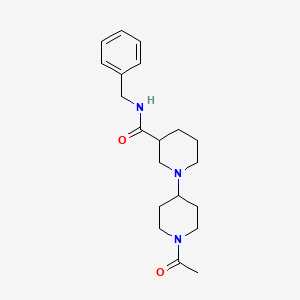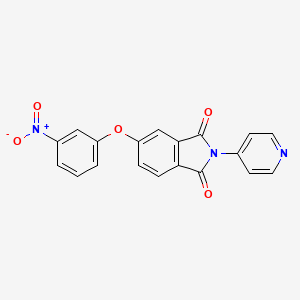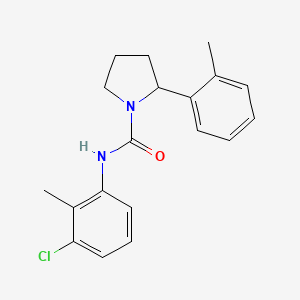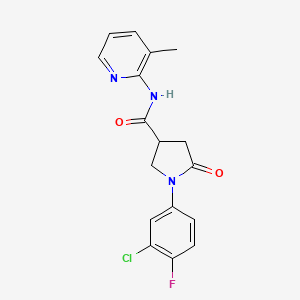![molecular formula C20H23F3N2O B5952680 1-(3-methoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5952680.png)
1-(3-methoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine is a compound that features both methoxy and trifluoromethyl groups attached to a piperazine ring. This compound is of interest due to its unique chemical structure, which combines aromatic and heterocyclic elements, making it a potential candidate for various applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine typically involves the reaction of 1-(3-methoxybenzyl)piperazine with 2-(trifluoromethyl)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.
Reduction: The aromatic rings can be hydrogenated to form cyclohexane derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of 1-(3-hydroxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine.
Reduction: Formation of 1-(3-methoxycyclohexylmethyl)-4-[2-(trifluoromethyl)cyclohexylmethyl]piperazine.
Substitution: Formation of derivatives with different substituents on the aromatic rings.
Scientific Research Applications
1-(3-Methoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential interactions with biological receptors and enzymes, which could lead to the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of materials with unique properties, such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(3-methoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperazine ring can facilitate its interaction with biological membranes. These interactions can modulate various signaling pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxybenzyl)-4-benzylpiperazine: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
1-(3-Trifluoromethylbenzyl)-4-benzylpiperazine: Lacks the methoxy group, which can affect its solubility and reactivity.
1-(3-Methoxybenzyl)-4-(4-trifluoromethylbenzyl)piperazine: Has the trifluoromethyl group in a different position, which can influence its steric and electronic properties.
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N2O/c1-26-18-7-4-5-16(13-18)14-24-9-11-25(12-10-24)15-17-6-2-3-8-19(17)20(21,22)23/h2-8,13H,9-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHXVGMIXXYHKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)CC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-chlorophenyl)-4-[3-(4-methoxyphenyl)acryloyl]piperazine](/img/structure/B5952610.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-methoxyacetamide](/img/structure/B5952628.png)
![3-Methyl-4-[2-(prop-2-EN-1-yloxy)phenyl]-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one](/img/structure/B5952631.png)
![1-Benzyl-2-ethylsulfonyl-5-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]imidazole](/img/structure/B5952644.png)

![2-(4-methoxyphenyl)-N-({1-[(2-pyridinylthio)acetyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5952664.png)
![12-(2-fluorophenyl)-9-(2-furyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5952675.png)
![8-METHOXY-5-(2-METHOXYBENZOYL)-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE](/img/structure/B5952683.png)
![{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}(3-chlorophenyl)methanone](/img/structure/B5952690.png)

![1-(cyclopropylmethyl)-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]piperazine](/img/structure/B5952697.png)
![3-Methyl-N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide](/img/structure/B5952698.png)
